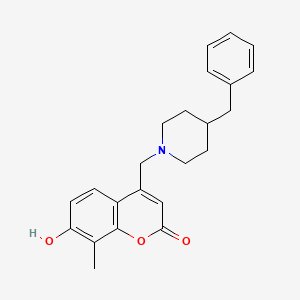

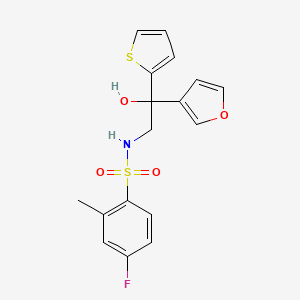

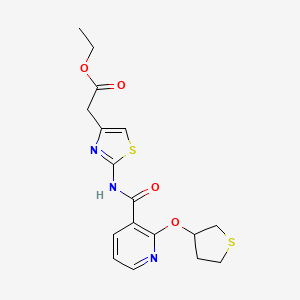

![molecular formula C19H22BrNO3 B2946535 tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate CAS No. 1864058-38-7](/img/structure/B2946535.png)

tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate” is a chemical compound with the CAS Number: 1864058-38-7 . It has a molecular weight of 392.29 and its IUPAC name is tert-butyl (4-(1-(4-bromophenoxy)ethyl)phenyl)carbamate . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H22BrNO3/c1-13(23-17-11-7-15(20)8-12-17)14-5-9-16(10-6-14)21-18(22)24-19(2,3)4/h5-13H,1-4H3,(H,21,22) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

- tert-Butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, including activity against multidrug-resistant Pseudomonas aeruginosa .

- Researchers utilize this compound in palladium-catalyzed reactions . For instance, it participates in the synthesis of N-Boc-protected anilines , which find applications in organic chemistry and drug development .

- tert-Butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate plays a role in the synthesis of tetrasubstituted pyrroles . These pyrrole derivatives may be functionalized with ester or ketone groups at the C-3 position, offering potential applications in materials science and pharmaceuticals .

- Researchers have employed this compound in amino protection strategies during synthetic routes. By protecting amino groups, they can manipulate reactivity and achieve specific transformations, leading to diverse chemical products .

- The presence of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate as a substrate makes it ideal for Suzuki coupling reactions . These reactions are essential in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules .

- Researchers may explore the biological activity of this compound. Investigating its effects on cellular processes, enzymatic reactions, or specific targets could reveal novel therapeutic applications .

Antibiotic Synthesis

Palladium-Catalyzed Reactions

Tetrasubstituted Pyrroles

Amino Protection Strategies

Suzuki Coupling Substrate

Biological Activity Studies

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

It is known that the compound serves as an ideal substrate for suzuki coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The compound affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .

Biochemical Pathways

The suzuki coupling reactions it participates in are crucial in organic synthesis, leading to the production of biaryls .

Result of Action

The compound’s participation in suzuki coupling reactions suggests it plays a role in the synthesis of biaryls .

Propriétés

IUPAC Name |

tert-butyl N-[4-[1-(4-bromophenoxy)ethyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-13(23-17-11-7-15(20)8-12-17)14-5-9-16(10-6-14)21-18(22)24-19(2,3)4/h5-13H,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZODJSVBNIWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B2946452.png)

![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2946462.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)